molecular formula C12H9Br3N2O B14710102 4-(2,4,6-Tribromophenoxy)benzene-1,3-diamine CAS No. 15148-95-5

4-(2,4,6-Tribromophenoxy)benzene-1,3-diamine

Cat. No.: B14710102
CAS No.: 15148-95-5
M. Wt: 436.92 g/mol
InChI Key: PXPLBRWVPQGEDC-UHFFFAOYSA-N
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Description

4-(2,4,6-Tribromophenoxy)benzene-1,3-diamine is a chemical compound with the molecular formula C12H8Br3N2O It is known for its unique structure, which includes a benzene ring substituted with tribromophenoxy and diamine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4,6-Tribromophenoxy)benzene-1,3-diamine typically involves a multi-step process. One common method includes the bromination of phenol to produce 2,4,6-tribromophenol, which is then reacted with 4-aminophenol to form the desired compound. The reaction conditions often involve the use of solvents such as ethanol or acetonitrile and catalysts like copper or palladium to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination and coupling reactions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

4-(2,4,6-Tribromophenoxy)benzene-1,3-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., hydroxylamine). Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to the formation of various substituted benzene derivatives .

Scientific Research Applications

4-(2,4,6-Tribromophenoxy)benzene-1,3-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2,4,6-Tribromophenoxy)benzene-1,3-diamine involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, the compound may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Tribromobenzene-1,3-diamine: Similar in structure but lacks the phenoxy group.

    1,2-Bis(2,4,6-tribromophenoxy)ethane: Contains two tribromophenoxy groups linked by an ethane bridge.

    2-(Trifluoromethyl)benzene-1,4-diamine: Contains trifluoromethyl groups instead of bromine atoms.

Uniqueness

4-(2,4,6-Tribromophenoxy)benzene-1,3-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of tribromophenoxy and diamine groups makes it a versatile compound for various applications .

Properties

CAS No.

15148-95-5

Molecular Formula

C12H9Br3N2O

Molecular Weight

436.92 g/mol

IUPAC Name

4-(2,4,6-tribromophenoxy)benzene-1,3-diamine

InChI

InChI=1S/C12H9Br3N2O/c13-6-3-8(14)12(9(15)4-6)18-11-2-1-7(16)5-10(11)17/h1-5H,16-17H2

InChI Key

PXPLBRWVPQGEDC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N)N)OC2=C(C=C(C=C2Br)Br)Br

Origin of Product

United States

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